Preliminary Toxicity Screening and Bioactivation Profiling of 2-[(4-Methoxyphenyl)methyl]azetidine
Preliminary Toxicity Screening and Bioactivation Profiling of 2-[(4-Methoxyphenyl)methyl]azetidine
Executive Summary
In modern medicinal chemistry, the incorporation of strained aliphatic heterocycles like azetidines is a proven strategy to improve physicochemical properties, lower lipophilicity, and enhance metabolic stability compared to traditional aromatic rings. However, the compound 2-[(4-Methoxyphenyl)methyl]azetidine (CAS: 1394042-30-8) presents a unique dual-liability profile. It combines a strained, basic azetidine ring with a p-methoxybenzyl (PMB) moiety.
This whitepaper outlines a targeted, causality-driven preliminary toxicity screening strategy. Rather than applying a generic screening funnel, we deconstruct the specific structural liabilities of this molecule—namely, its propensity for hERG channel blockade and its high risk of forming reactive p-quinone methide and ring-opened electrophilic intermediates.
Mechanistic Rationale: Deconstructing Structural Liabilities
To design an effective toxicity screening cascade, we must first understand the chemical causality behind the potential adverse outcomes. Every assay selected must directly interrogate a structural hypothesis.
Liability A: The Azetidine Ring (Cardiotoxicity & Ring Scission)
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hERG Channel Blockade: The azetidine nitrogen is highly basic (pKa ~9.5–10.5). Basic amines are the primary pharmacophore for binding to the human ether-à-go-go-related gene (hERG) potassium channel, specifically interacting with the Tyr652 and Phe656 residues in the channel's inner cavity [4]. Inhibition of this channel leads to delayed ventricular repolarization (QT prolongation), a critical cardiovascular safety risk mandated for evaluation by ICH S7A and S7B guidelines [1].
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Oxidative Ring Scission: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Cytochrome P450 (CYP) or non-CYP mediated oxidation at the α -carbon can trigger spontaneous C-N bond cleavage, resulting in the formation of reactive iminium ions or electrophilic aldehydes that covalently bind to host proteins [2].
Liability B: The p-Methoxybenzyl (PMB) Group (Hepatotoxicity)
The PMB group is a notorious toxicophore in the context of hepatic bioactivation. CYP450 enzymes (predominantly CYP2D6 and CYP3A4) readily catalyze the O-demethylation of the methoxy group, yielding a phenol intermediate. Subsequent two-electron oxidation of this phenol generates a p-quinone methide [3]. Quinone methides are highly reactive Michael acceptors that rapidly deplete intracellular glutathione (GSH) and alkylate hepatic proteins, initiating idiosyncratic Drug-Induced Liver Injury (DILI).
Mandatory Visualization: Proposed Bioactivation Pathways
The following diagram maps the logical relationship between the parent compound's structural features, its metabolic bioactivation, and the resulting toxicological endpoints.
Figure 1: Proposed bioactivation pathways of 2-[(4-Methoxyphenyl)methyl]azetidine leading to toxicity.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. This means incorporating intrinsic controls that prove the assay is functioning correctly before the test article data is even considered.
Protocol 1: Automated Patch-Clamp hERG Assay (Cardiovascular Safety)
Objective: Quantify the binding affinity of the basic azetidine moiety to the hERG channel.
Step-by-Step Methodology:
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Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.
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System Calibration (Self-Validation): Prime the automated patch-clamp system (e.g., QPatch). Run a vehicle control (0.1% DMSO) to establish baseline current stability (<10% rundown over 10 minutes).
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Positive Control Validation: Apply 100 nM E-4031 (a known hERG inhibitor). The system must register >80% tail current inhibition to validate channel sensitivity.
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Compound Application: Apply 2-[(4-Methoxyphenyl)methyl]azetidine in a 6-point concentration-response curve (0.1 µM to 30 µM).
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Electrophysiology Protocol: Depolarize cells to +20 mV for 2 seconds to open channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
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Data Analysis: Calculate the IC₅₀ based on the peak tail current reduction relative to the vehicle control.
Protocol 2: Reactive Metabolite Trapping via LC-MS/MS (DILI Risk Mitigation)
Objective: Detect the formation of p-quinone methides and ring-opened azetidine electrophiles.
Step-by-Step Methodology:
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Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
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Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM. GSH acts as the surrogate nucleophile to trap transient electrophiles [2].
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Test Article Addition: Spike in 2-[(4-Methoxyphenyl)methyl]azetidine to a final concentration of 10 µM.
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Reaction Initiation & Negative Control (Self-Validation): Split the mixture. To the active sample, add 1 mM NADPH to initiate CYP450 metabolism. To the negative control, add buffer instead of NADPH. Causality check: Adducts must only appear in the NADPH-fortified sample, proving they are metabolism-dependent, not chemical degradation artifacts.
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Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifugation: Spin at 14,000 x g for 15 minutes to precipitate proteins.
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LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Utilize a neutral loss scan of 129 Da (loss of pyroglutamic acid) to specifically identify GSH adducts. Look for mass shifts corresponding to the parent mass + 305 Da (GSH addition minus water) indicative of quinone methide or ring-opened adducts.
Quantitative Data Presentation & Decision Thresholds
The following table summarizes the key preliminary toxicity assays, the expected quantitative metrics, and the strict go/no-go thresholds required for advancing this compound in a drug development pipeline.
| Assay Category | Specific Test | Target Metric | Go/No-Go Threshold | Mechanistic Rationale |
| Cardiovascular | Automated Patch-Clamp | hERG IC₅₀ | > 10 µM | Mitigates risk of QT prolongation driven by the basic azetidine nitrogen [1]. |
| Bioactivation | GSH Trapping (HLMs) | Covalent Adduct Formation | < 50 pmol/mg protein | High adduct levels indicate p-quinone methide formation, predicting severe DILI risk [3]. |
| Hepatotoxicity | Primary Human Hepatocytes | CC₅₀ (Cell Viability) | > 50 µM | Ensures the compound does not cause acute, direct cellular necrosis prior to metabolism. |
| Mutagenicity | Ames Test (Miniaturized) | Revertant Colonies | Negative (All strains) | Rules out direct DNA alkylation by ring-opened azetidine electrophiles. |
Conclusion
The preliminary toxicity screening of 2-[(4-Methoxyphenyl)methyl]azetidine cannot rely on generic phenotypic assays. By understanding the chemical causality of its structure—specifically the hERG liability of the basic azetidine and the quinone-methide liability of the PMB group—researchers can deploy targeted, self-validating protocols. If the compound fails the GSH trapping or hERG thresholds, medicinal chemistry efforts should focus on lowering the basicity of the azetidine nitrogen (e.g., via fluorination or amide conversion) and blocking the para-position of the methoxybenzyl group to prevent quinone methide formation.
References
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ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
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Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology - ACS Publications. URL:[Link]
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Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
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Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. PMC - National Institutes of Health. URL:[Link]
